molecular formula C26H26FNO5 B11227371 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone

Cat. No.: B11227371
M. Wt: 451.5 g/mol
InChI Key: RNQJRWBSBGJJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The first part, (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) , represents the core structure.
    • The second part, (2-methoxyphenyl)methanone , is an attached functional group.
  • This compound belongs to the class of isoquinoline derivatives and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C26H26FNO5

    Molecular Weight

    451.5 g/mol

    IUPAC Name

    [1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone

    InChI

    InChI=1S/C26H26FNO5/c1-30-23-7-5-4-6-20(23)26(29)28-13-12-17-14-24(31-2)25(32-3)15-21(17)22(28)16-33-19-10-8-18(27)9-11-19/h4-11,14-15,22H,12-13,16H2,1-3H3

    InChI Key

    RNQJRWBSBGJJDJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

    Origin of Product

    United States

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